

Bastadin 10 molecular target specificity confirmation

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Compound Focus: Bastadin 10

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Molecular Target and Mechanism of Action

Bastadin 10 (B10) specifically targets the **ryanodine-sensitive calcium release channel (RyR1)**, particularly when it is complexed with the regulatory protein **FKBP12** [1]. Its primary action is to **stabilize the open channel conformation**, which dramatically increases the channel's sensitivity to activation by calcium (Ca^{2+}) and relieves inhibition by physiological concentrations of magnesium (Mg^{2+}) [1]. This action is reversible and occurs only on the cytoplasmic face of the channel [1].

Comparative Activity of Bastadin 10 and Related Compounds

The table below compares the biological activities of **Bastadin 10** with other bastadins and related derivatives, highlighting its unique effects on RyR1 and its anti-cancer potential.

Compound Name	Primary Molecular Target / Key Mechanism	Reported In Vitro Activity (IC ₅₀ in μM , unless noted)	Key Findings and Specificity
Bastadin 10	Ryanodine Receptor (RyR1)-FKBP12 complex [1]	Not an IC ₅₀ ; stabilizes the open state [1]	Stabilizes the open state of RyR1, sensitizing it to Ca ²⁺ and relieving Mg ²⁺ inhibition [1]. Action is reversible and dependent on FKBP12 [1].
Bastadin 5	Ryanodine Receptor (RyR) [1]	Not provided	Stabilizes both open and closed channel states with little influence on Ca ²⁺ sensitivity [1].
Bastadin-6	Not fully elucidated (general anti-cancer activity) [2] [3]	Mean IC ₅₀ : 4.0 μM [2] [3]	Displays potent <i>in vitro</i> cytostatic/cytotoxic effects across various cancer cell lines [2] [3].
Bastadin-9	Not fully elucidated (general anti-cancer activity) [2] [3]	Mean IC ₅₀ : 6.0 μM [2] [3]	Similar broad-spectrum anti-cancer activity; can induce apoptotic features and affect cell cycle kinetics [2] [3].
Bastadin-16	Not fully elucidated (general anti-cancer activity) [2] [3]	Mean IC ₅₀ : 7.0 μM [2] [3]	Shows cytostatic/cytotoxic effects comparable to other cyclic bastadins [2] [3].
5,5'-dibromohemibastadin-1 (DBHB)	Not fully elucidated (anti-angiogenic & anti-migratory) [2] [3]	Mean IC ₅₀ : 69 μM [2] [3]	A synthetic hemibastadin with weaker growth inhibitory activity but notable anti-angiogenic and anti-migratory effects at non-cytotoxic concentrations [2] [3].

Experimental Evidence for Target Specificity

The specificity of **Bastadin 10** for the RyR1-FKBP12 complex is demonstrated through several key experimental approaches:

- **Single-Channel Planar Lipid Bilayer Analysis:** This technique directly measures the electrical current flowing through a single ion channel incorporated into an artificial membrane. Studies using this method showed that B10 stabilizes the RyR1 channel in a high-conductance (open) state [1].
- **Calcium Flux Measurements:** Researchers quantified the rate of Ca^{2+} release from the sarcoplasmic reticulum (SR) vesicles. B10 was found to potentiate Ca^{2+} release, confirming its channel-opening effect observed in single-channel studies [1].
- **Ligand Competition and Protein Dependency:** The action of B10 was **selectively eliminated by pre-treating the channels with FK506 or rapamycin**, which displace FKBP12 from the RyR complex. The activity was reconstituted by adding back human recombinant FKBP12, proving that B10's effect is strictly dependent on its interaction with the RyR1-FKBP12 complex [1].
- **Comparison with Other Channel Agonists:** In skeletal muscle fibers, B10 induced long-lived fluorescence events corresponding to Ca^{2+} release. The steady-phase release current matched the expected current from a single, fully open channel, indicating B10 stabilizes the full conductance state [4].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.

Single Channel Analysis and Calcium Flux

This combined approach characterizes the direct functional impact of a compound on the RyR channel.

Protocol for Single-Channel Planar Lipid Bilayer Analysis [1]

- **Membrane Preparation:** Isolate sarcoplasmic reticulum (SR) membranes from the tissue of interest (e.g., skeletal or cardiac muscle).
- **Bilayer Formation:** Form a planar lipid bilayer across a small aperture separating two electrolyte chambers.
- **Channel Incorporation:** Fuse SR vesicles containing RyR channels into the pre-formed bilayer.
- **Current Recording:** Under voltage-clamp conditions, record the current flowing through the single incorporated channel.

- **Compound Application:** Add **Bastadin 10** to the chamber corresponding to the cytoplasmic side of the channel.
- **Data Analysis:** Analyze changes in open probability (P_o), channel conductance, and mean open/closed times before and after compound application.

Protocol for Ca^{2+} Flux Measurements [1]

- **SR Vesicle Loading:** Load isolated SR vesicles with a known concentration of Ca^{2+} .
- **Fluorescent Dye Loading:** Incubate the vesicles with a Ca^{2+} -sensitive fluorescent dye (e.g., fluo-3).
- **Baseline Recording:** Measure baseline fluorescence (F_o) to establish the initial Ca^{2+} level.
- **Stimulus Application:** Add **Bastadin 10** to the vesicle suspension.
- **Fluorescence Monitoring:** Continuously monitor the fluorescence signal (F), which is proportional to extra-vesicular $[\text{Ca}^{2+}]$.
- **Data Calculation:** Calculate the Ca^{2+} release rate from the normalized fluorescence (F/F_o).

Confirming FKBP12 Dependency

This protocol confirms the essential role of the FKBP12 protein in B10's action.

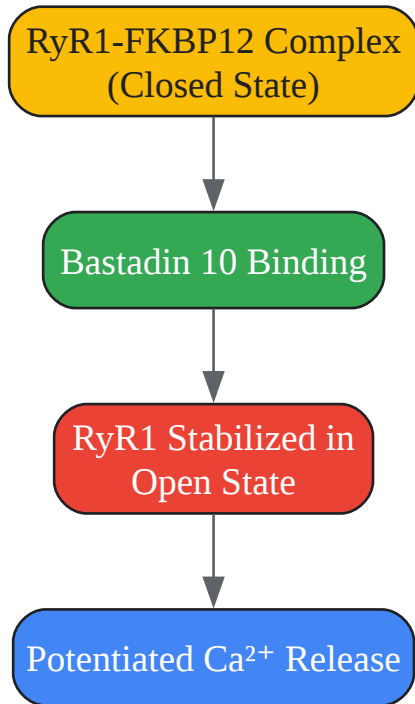
Key Experimental Steps [1]

- **Control Measurement:** First, establish the functional response of the RyR1 channel to B10 using one of the assays above (e.g., single-channel or Ca^{2+} flux).
- **FKBP12 Displacement:** Pre-incubate the SR vesicles or channels with a drug that displaces FKBP12 from the RyR complex, such as **FK506 (5-10 μM)** or **rapamycin**.
- **Post-Displacement Test:** Re-apply B10 and measure the channel's response. The effect of B10 should be absent or significantly diminished.
- **Reconstitution Test:** Add purified, recombinant human **FKBP12 (e.g., 1-2 μM)** back to the system.
- **Final Assay:** Re-test B10. The recovery of B10's effect confirms that its action is dependent on the presence of FKBP12.

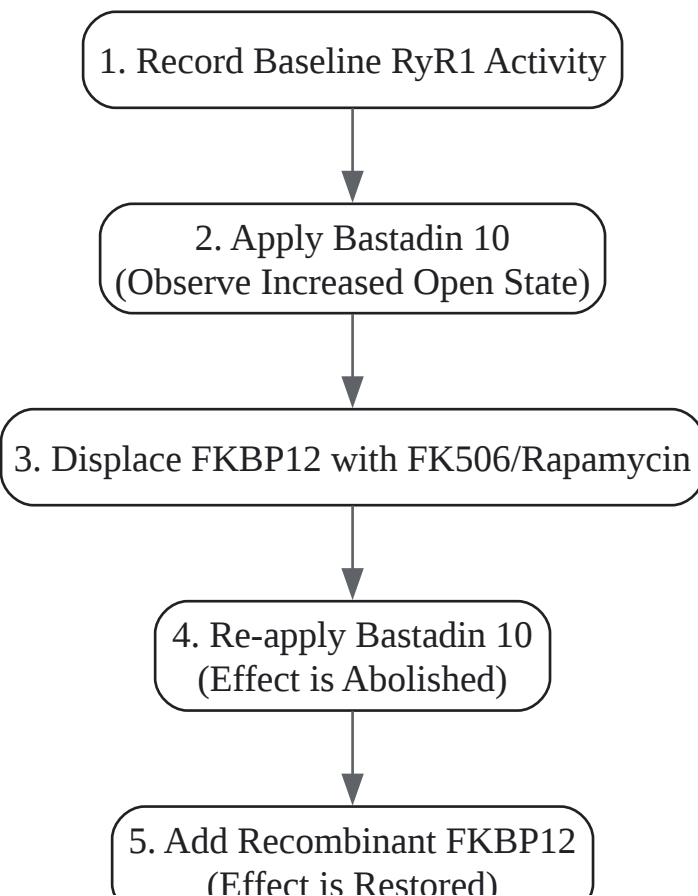
Bastadin 10's Mechanism and Experimental Workflow

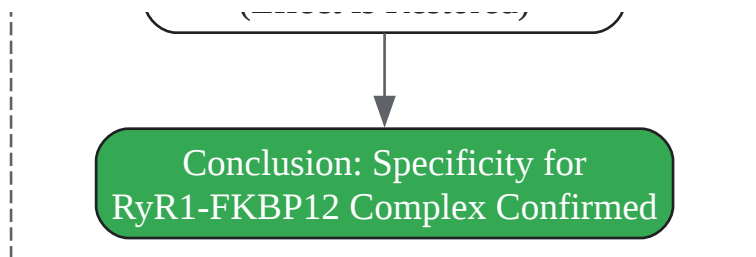
The diagram below illustrates **Bastadin 10's** specific mechanism of action and a high-level workflow for confirming its target specificity.

Molecular Mechanism of Bastadin 10



Key Experimental Confirmation





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Key Conclusions for Researchers

- **High Specificity:** **Bastadin 10** is not a general RyR activator; its action is highly specific to the **RyR1-FKBP12 complex**.
- **Unique Efficacy:** It stabilizes the channel in a **fully open state**, unlike other bastadins or agonists that may only induce sub-conductance states [4].
- **Research Utility:** Its reversible and FKBP12-dependent nature makes it a valuable tool for probing the structure and function of the RyR1 channel.

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